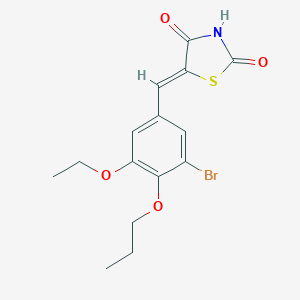
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with various substituents, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a substituted benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinedione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Thiazolidinedione derivatives are known for their potential as antidiabetic agents, and this compound could be explored for similar therapeutic applications.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other thiazolidinediones. The presence of the bromine atom and the ethoxy and propoxy groups could influence its interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C15H16BrNO4S |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-5-21-13-10(16)6-9(7-11(13)20-4-2)8-12-14(18)17-15(19)22-12/h6-8H,3-5H2,1-2H3,(H,17,18,19)/b12-8- |
Clave InChI |
KKLMZTJDBVJOGH-WQLSENKSSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC |
SMILES isomérico |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=O)S2)OCC |
SMILES canónico |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















